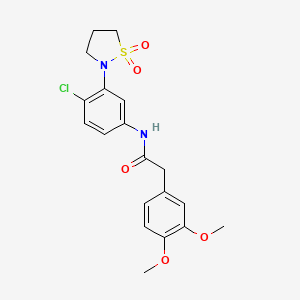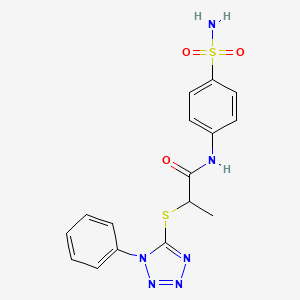
N1-(4-ethylphenyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(4-ethylphenyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an oxalamide core, which is known for its versatility in forming hydrogen bonds, making it a valuable scaffold in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-ethylphenyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Derivative: The synthesis begins with the preparation of the piperidine derivative. This involves the reaction of isonicotinic acid with piperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the isonicotinoylpiperidine intermediate.
Formation of the Oxalamide Core: The next step involves the reaction of the isonicotinoylpiperidine intermediate with oxalyl chloride to form the oxalamide core. This reaction is typically carried out in an inert atmosphere using a solvent like dichloromethane.
Introduction of the Ethylphenyl Group: Finally, the ethylphenyl group is introduced through a nucleophilic substitution reaction. This step involves the reaction of the oxalamide intermediate with 4-ethylphenylamine in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency.
化学反応の分析
Types of Reactions
N1-(4-ethylphenyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylphenyl and piperidine moieties, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced amide derivatives with simplified structures.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
科学的研究の応用
N1-(4-ethylphenyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its ability to form stable hydrogen bonds.
作用機序
The mechanism of action of N1-(4-ethylphenyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The compound is known to bind to certain proteins and enzymes, modulating their activity. This binding is facilitated by the oxalamide core, which forms hydrogen bonds with amino acid residues in the target proteins. The ethylphenyl and piperidine moieties contribute to the compound’s overall binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N1-(4-methylphenyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide
- N1-(4-ethylphenyl)-N2-((1-benzoylpiperidin-4-yl)methyl)oxalamide
- N1-(4-ethylphenyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)malonamide
Uniqueness
N1-(4-ethylphenyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties The presence of the ethylphenyl group enhances its hydrophobic interactions, while the isonicotinoylpiperidine moiety provides additional binding sites for molecular targets
特性
IUPAC Name |
N'-(4-ethylphenyl)-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-2-16-3-5-19(6-4-16)25-21(28)20(27)24-15-17-9-13-26(14-10-17)22(29)18-7-11-23-12-8-18/h3-8,11-12,17H,2,9-10,13-15H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRNBHMGOWRTGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-benzyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2682846.png)
![6-tert-butyl-8-{[(E)-(4-hydroxyphenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2682848.png)
![(E)-2-methoxyethyl 5-methyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2682851.png)


![2-(chloromethyl)-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2682857.png)



![3,5-dimethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2682863.png)
![3-[2-(3,5-Dioxomorpholin-4-yl)ethyl]benzoic acid](/img/structure/B2682865.png)

![4-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2682867.png)
